

Fundamental spectroscopic data of Barium fluoride

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An In-Depth Technical Guide on the Fundamental Spectroscopic Data of Barium Fluoride

Barium Fluoride (BaF₂) is an inorganic ionic compound that holds a significant position in materials science due to its exceptional optical characteristics and radiation detection capabilities.[1] This guide provides a comprehensive overview of the fundamental spectroscopic data of BaF₂, tailored for researchers, scientists, and professionals in drug development. It covers the core spectroscopic properties, the experimental protocols used to determine these properties, and logical visualizations to aid in understanding.

Core Physical and Chemical Properties

Barium Fluoride is a colorless crystalline solid that adopts the fluorite structure under standard conditions.[1][2] It is known for its wide transparency range, from the ultraviolet to the infrared, and its use as a fast scintillator.[2][3]



Property	Value	Reference
Molecular Formula	BaF ₂	[2][4]
Molar Mass	175.324 g/mol	[1][2]
Appearance	White cubic crystals	[2]
Density	4.893 g/cm ³	[2]
Melting Point	1,368 °C (1,641 K)	[1][2]
Boiling Point	2,260 °C (2,530 K)	[1][2]
Crystal Structure	Cubic (Fluorite), cF12	[2][5]
Space Group	Fm-3m, No. 225	[1][2]
Lattice Constant	a = 0.62 nm	[1][2]
Solubility in Water	1.61 g/L at 25 °C	[1][2]
Solubility Product (Ksp)	1.84×10^{-7}	[1][2]
Thermal Conductivity	10.9 W/(m·K)	[2]
Thermal Expansion	$18.1 \times 10^{-6} \; \text{K}^{-1} $	[3]
Hardness (Knoop)	82 with 500g indenter	[3]
Young's Modulus (E)	53.07 GPa	[3]
Poisson Ratio	0.343	[3]

Electronic Structure and Bonding

The chemical bonding in **Barium Fluoride** is predominantly ionic, arising from the electrostatic interactions between Ba²⁺ cations and F⁻ anions.[1] The electronic structure involves a complete electron transfer from the barium atom to the fluorine atoms, resulting in closed-shell configurations of [Xe] for Ba²⁺ and 1s²2s²2p⁶ for F⁻.[1] In its solid form, BaF₂ is an insulator with a large, indirect band gap of approximately 9.3 eV between the F-2p valence band and the Ba-5d conduction band.[6][7]



Interestingly, in the gas phase, the BaF₂ molecule is non-linear, with an F-Ba-F bond angle of about 108°, which is a deviation from the linear structure predicted by VSEPR theory.[1][2] This has been attributed to contributions from d orbitals in the shell below the valence shell or polarization of the barium electron core.[1][2]

Spectroscopic Data

The spectroscopic properties of BaF₂ are critical for its applications in optics and radiation detection.

Optical Properties

BaF₂ is transparent over a broad spectral range, from the ultraviolet (UV) to the infrared (IR).[2] [8] Its transmission window extends from approximately 150-200 nm to 11-11.5 μ m.[1][2]

Wavelength (nm)	Refractive Index (n)	Reference
200	1.557	[1][2]
589	1.4744	[1][2]
700	~1.46	[2]
5000 (5 μm)	~1.46	[2]
10000 (10 μm)	1.4014	[1][2]

Vibrational Spectroscopy

Vibrational modes of solid BaF₂ have been characterized using infrared and Raman spectroscopy. For (BaF₂)n clusters, calculations show that as the cluster size increases, the Raman and IR peak positions shift towards lower frequencies.[9]



Spectroscopy Type	Wavenumber (cm⁻¹)	Vibrational Mode	Reference
Infrared (Solid State)	321	Ba-F Stretching	[1]
Infrared (Solid State)	180	F-Ba-F Bending	[1]
Raman (Solid State)	240	Symmetric Stretching	[1]

Dissociation and Lattice Energy

The stability of the BaF2 crystal lattice is reflected in its high lattice energy.

Parameter	Value (kJ/mol)	Reference
Lattice Energy	~2347	[1]
Bond Energy (Ba-F)	~175	[1]
Dissociation Energy (BaF ₂ → BaF + F)	584.1 ±25	[10]

Scintillation Properties

BaF₂ is one of the fastest known scintillators, a property crucial for applications in high-energy physics and medical imaging like Positron Emission Tomography (PET).[2][11] It exhibits both a fast and a slow scintillation component.

Property	Value	Reference
Fast Component Emission Peak	195 nm, 220 nm	[11]
Fast Component Decay Time	0.6 - 0.8 ns	[1][11]
Slow Component Emission Peak	310 nm	[11]
Slow Component Decay Time	~630 ns	[11]
Total Light Yield	~12 photons/keV	[11]



Experimental Protocols

The spectroscopic data presented above are determined through a variety of sophisticated experimental techniques.

Absorption and Fluorescence Spectroscopy

This is a fundamental technique used to characterize the optical properties of materials.

- Methodology: A light source (e.g., a spectrophotometer or a laser) is used to illuminate the BaF₂ sample.[12] For absorption measurements, the intensity of light transmitted through the sample is measured by a detector as a function of wavelength.[12] The absorption spectrum reveals the wavelengths at which the material absorbs light, corresponding to electronic or vibrational transitions. For fluorescence measurements, the sample is excited at a specific wavelength, and the emitted light is collected and analyzed by a spectrometer to determine its spectral characteristics and decay time.[12][13]
- Application: Used to determine the transmission window, absorption bands, and emission spectra of BaF₂, including its scintillation properties.[12][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for investigating vibrational modes in materials.

- Methodology: An FTIR spectrometer uses a broadband infrared source, an interferometer
 (typically a Michelson interferometer), the sample, and a detector. The interferometer
 modulates the infrared light, creating an interferogram when it passes through the sample.
 This interferogram is then subjected to a mathematical Fourier transform to obtain the
 infrared spectrum (transmittance or absorbance vs. wavenumber).[15][16]
- Application: Used to identify the characteristic Ba-F stretching and F-Ba-F bending vibrational modes in the solid state.[1]

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive and selective method for probing the electronic structure of molecules.



- Methodology: A tunable laser is used to excite specific electronic transitions in the target
 molecules (e.g., BaF in the gas phase or trapped in a matrix). The molecules then relax to
 lower energy states by emitting fluorescence. This fluorescence is collected, typically at a
 right angle to the laser beam, and passed through a spectrometer or filters to a detector (like
 a photomultiplier tube). The fluorescence intensity is recorded as the laser wavelength is
 scanned, generating an excitation spectrum.[17]
- Application: Used for high-resolution studies of the electronic states of the BaF molecule, allowing for precise determination of molecular constants.[17][18]

Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase.

- Methodology: A short, high-power microwave pulse is used to polarize the gas sample within
 a resonant cavity. After the pulse, the coherently rotating molecules emit a transient emission
 signal (free induction decay). This signal is detected and then Fourier-transformed to yield
 the rotational spectrum with very high resolution.[19][20]
- Application: Provides highly accurate values for rotational constants and information about the molecular geometry and hyperfine structure, as demonstrated in studies of the BaF radical.[21]

Visualizations

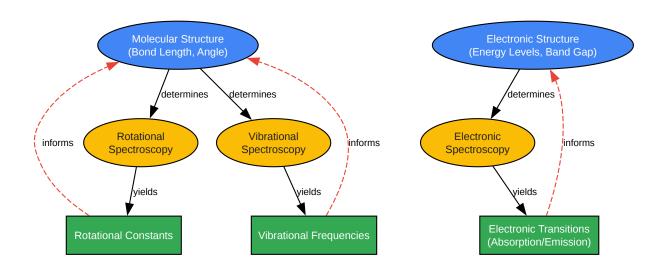
Diagrams created using Graphviz to illustrate key workflows and relationships.



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Caption: Generalized workflow for a spectroscopic experiment on **Barium Fluoride**.





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